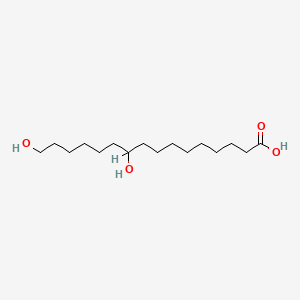

10,16-Dihydroxyhexadecanoic acid

概要

説明

10,16-Dihydroxyhexadecanoic acid is a hydroxy fatty acid primarily found in the cuticle of tomatoes. It is a significant monomer in the formation of cutin, a biopolymer that forms a protective barrier on the surface of plants. This compound is also known for its potential in the synthesis of aliphatic polyesters, which have applications in various fields such as biomedical and packaging industries .

準備方法

Synthetic Routes and Reaction Conditions: 10,16-Dihydroxyhexadecanoic acid can be synthesized through the hydrolysis of its methyl ester derivative, methyl 10,16-dihydroxyhexadecanoate. The hydrolysis reaction is typically catalyzed by lipases such as Candida antarctica lipase B, Rhizomucor miehei lipase, and Thermomyces lanuginosus lipase. The reaction is carried out at 60°C using solvents like toluene and 2-methyl-2-butanol .

Industrial Production Methods: In an industrial setting, this compound can be isolated from tomato cuticle. The isolation process involves the extraction of cutin from tomato waste, followed by hydrolysis to obtain the desired compound. This method is advantageous as it utilizes agroresidual waste, making it an environmentally friendly approach .

化学反応の分析

Types of Chemical Reactions

10,16-Dihydroxyhexadecanoic acid undergoes several important chemical reactions:

-

Oxidation : The hydroxyl groups can be oxidized to produce derivatives such as 7-oxohexadecanedioic acid.

-

Esterification : This reaction involves the formation of esters with various alcohols, leading to the synthesis of polyesters.

Key Reagents and Conditions

-

Oxidation :

-

Common oxidizing agents include pyridinium chlorochromate (PCC) and potassium permanganate.

-

Typical conditions involve reactions at room temperature or slightly elevated temperatures (up to 60°C).

-

-

Esterification :

-

Catalysts such as lipases or acidic conditions (e.g., sulfuric acid) are often used.

-

Reactions may be carried out in organic solvents like toluene or methanol.

-

Major Products from Reactions

-

From Oxidation :

-

The primary product is 7-oxohexadecanedioic acid, which can be characterized by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

-

-

From Esterification :

-

Various aliphatic polyesters can be synthesized depending on the alcohol used in the reaction.

-

Oxidation Reaction Studies

In a study involving the oxidation of this compound using PCC, yields of over 70% were reported for the formation of 7-oxohexadecanedioic acid. Characterization through NMR revealed complete conversion of hydroxyl groups to keto and carboxyl functionalities, confirming the successful oxidation process .

Esterification and Polymerization

The esterification of this compound leads to the formation of various polyesters. Research has shown that using choline chloride·2ZnCl₂ as a catalyst for polymerization yields linear polyesters with potential applications in biomedical fields due to their biodegradable nature. The reaction conditions optimized for this process include temperatures around 90°C for extended periods (up to 24 hours), resulting in high molecular weight products .

Enzymatic Reactions

Enzymatic reactions involving lipases have been utilized to catalyze both esterification and oligomerization processes. These reactions enhance the biological activity of the compound and allow for the formation of cyclic dimers and trimers under specific conditions .

Characterization Techniques Used

| Technique | Purpose |

|---|---|

| NMR Spectroscopy | Structural confirmation |

| Mass Spectrometry | Molecular weight determination |

| Chromatography | Purification and separation |

科学的研究の応用

Overview

Chemical Properties:

- Chemical Formula: C₁₆H₃₂O₄

- CAS Number: 3233-90-7

- Molecular Weight: 288.42 g/mol

- Solubility: Practically insoluble in water; weakly acidic

10,16-Dihydroxyhexadecanoic acid is a significant monomer in the formation of cutin, a biopolymer that provides a protective barrier on plant surfaces. Its structure features two hydroxyl groups at the 10th and 16th carbon positions, enabling unique chemical reactivity and applications.

Scientific Research Applications

1. Chemistry:

- Biodegradable Polyesters: this compound is utilized in synthesizing biodegradable polyesters. These materials are crucial for developing sustainable alternatives to conventional plastics .

2. Biology:

- Plant Cuticle Studies: The compound is integral to understanding plant cuticles and their protective functions. It plays a role in plant defense mechanisms by acting as a damage-associated molecular pattern (DAMP) that triggers immune responses .

3. Medicine:

- Drug Delivery Systems: Derivatives of this compound are being explored for use in drug delivery systems and wound healing products due to their biocompatibility and potential to enhance therapeutic efficacy .

4. Industry:

- Biodegradable Packaging Materials: Its application extends to producing biodegradable packaging materials and agricultural films, addressing environmental concerns associated with plastic waste .

Recent studies have highlighted several biological activities associated with this compound:

- Elicitation of Plant Immune Responses: It induces intracellular calcium influx and activates Mitogen-Activated Protein Kinase (MAPK) pathways, which are crucial for plant defense signaling .

- Oligomerization: The compound can oligomerize into larger structures when catalyzed by lipases, increasing its efficacy as an elicitor of immune responses in plants .

Case Studies

1. Tomato Cuticle Study:

A study involving tomato cuticle degradation demonstrated that oligomers containing this compound effectively induced calcium influx and MAPK activation in Arabidopsis plants. This correlation suggests a direct link between the presence of this compound and enhanced plant immunity against pathogens .

2. Agricultural Applications:

Research indicates that utilizing this compound or its derivatives can improve crop resistance to diseases by enhancing innate immune responses. This approach could lead to reduced reliance on chemical pesticides in agriculture .

Summary Table of Biological Activities

| Activity Type | Description |

|---|---|

| Immune Response Elicitation | Induces calcium influx and activates MAPK pathways |

| Oligomerization | Forms larger structures enhancing biological activity |

| Biodegradable Material Synthesis | Used in creating sustainable packaging materials |

作用機序

The mechanism of action of 10,16-Dihydroxyhexadecanoic acid involves its incorporation into the cutin polymer matrix in plants. The compound undergoes enzymatic polymerization, primarily mediated by enzymes such as glycerol-3-phosphate acyltransferases. These enzymes facilitate the formation of ester bonds between the hydroxy fatty acids, leading to the formation of the cutin polymer .

類似化合物との比較

- 16-Hydroxy-10-oxo-hexadecanoic acid

- 7-Oxohexadecanedioic acid

- 10,16-Dihydroxypalmitic acid

Comparison: 10,16-Dihydroxyhexadecanoic acid is unique due to its dual hydroxy groups at positions 10 and 16, which allow for the formation of linear and branched polyesters. This distinguishes it from similar compounds like 16-hydroxy-10-oxo-hexadecanoic acid and 7-oxohexadecanedioic acid, which have different functional groups and reactivity .

生物活性

10,16-Dihydroxyhexadecanoic acid (10,16-DHHA), also known as 10,16-dihydroxypalmitic acid, is a long-chain fatty acid with significant biological activity. It has been isolated from various natural sources, including the cuticle of tomatoes and other plants. This article explores its biological properties, mechanisms of action, and potential applications in agriculture and medicine.

- Chemical Formula : C₁₆H₃₂O₄

- CAS Number : 3233-90-7

- Molecular Weight : 288.42 g/mol

- Solubility : Practically insoluble in water; weakly acidic .

Sources and Isolation

10,16-DHHA is predominantly found in the cuticle of tomatoes and has been identified as a key component in cutin. It can be isolated through various methods, including solvent extraction and chromatographic techniques. The compound has been characterized using NMR and mass spectrometry to confirm its structure and purity .

Plant Immune Responses

Recent studies have highlighted the role of 10,16-DHHA in eliciting plant immune responses. When released during cutin degradation, it acts as a damage-associated molecular pattern (DAMP) that triggers early immune responses in plants:

- Calcium Influx : 10,16-DHHA induces intracellular calcium influx, which is crucial for signaling pathways involved in plant defense.

- Mitogen-Activated Protein Kinase (MAPK) Activation : The compound activates MAPK pathways, leading to transcriptional reprogramming associated with pattern-triggered immunity .

The breakdown products of cutin, primarily composed of oligomers of 10,16-DHHA, have been shown to elicit similar immune responses as cutin itself. These findings suggest that 10,16-DHHA plays a significant role in plant defense mechanisms against pathogens .

Enzymatic Reactions

10,16-DHHA undergoes enzymatic reactions that enhance its biological activity:

- Oligomerization : The compound can oligomerize into dimers and trimers when catalyzed by lipases. This process increases its efficacy as an elicitor of plant immune responses .

- Oxidation : It can be oxidized to form derivatives such as 7-oxohexadecanedioic acid, which may have additional biological activities .

Case Studies

- Tomato Cuticle Study : In a study investigating the immune response triggered by tomato cuticle degradation, researchers found that oligomers containing 10,16-DHHA were effective in inducing calcium influx and MAPK activation in Arabidopsis plants. This suggests a direct correlation between the presence of 10,16-DHHA and enhanced plant immunity .

- Agricultural Applications : Research indicates that utilizing 10,16-DHHA or its derivatives could improve crop resistance to diseases by enhancing the innate immune responses of plants. This could lead to reduced reliance on chemical pesticides .

Summary Table of Biological Activities

特性

IUPAC Name |

10,16-dihydroxyhexadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O4/c17-14-10-6-5-8-12-15(18)11-7-3-1-2-4-9-13-16(19)20/h15,17-18H,1-14H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJZBXAQGWLMYMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCC(=O)O)CCCC(CCCCCCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10954121 | |

| Record name | 10,16-Dihydroxyhexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10954121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (S)-10,16-Dihydroxyhexadecanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037798 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3233-90-7, 69232-67-3 | |

| Record name | 10,16-Dihydroxyhexadecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3233-90-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 10,16-Dihydroxyhexadecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003233907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10,16-Dihydroxyhexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10954121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-10,16-Dihydroxyhexadecanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037798 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

74 - 75 °C | |

| Record name | (S)-10,16-Dihydroxyhexadecanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037798 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。